N-(morpholin-2-ylmethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

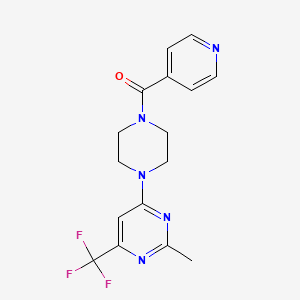

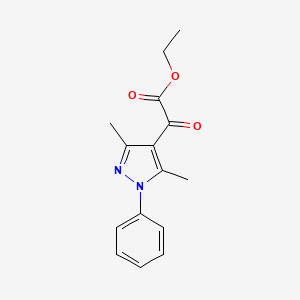

“N-(morpholin-2-ylmethyl)methanesulfonamide” is a chemical compound with the CAS Number: 1153762-77-6 . It has a molecular weight of 194.25 . The compound is stored at temperatures below -10°C and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-(morpholin-2-ylmethyl)methanesulfonamide” is1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“N-(morpholin-2-ylmethyl)methanesulfonamide” is a powder that is stored at temperatures below -10°C . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen

1. Catalysis in Organic Synthesis

The use of methanesulfonic acid/morpholine systems, including compounds related to N-(morpholin-2-ylmethyl)methanesulfonamide, has been explored in the solvent-free condensations of ketones with malononitrile. This process facilitates the preparation of ylidenemalononitriles, offering good yields and short reaction times, demonstrating its utility in organic synthesis (Góra et al., 2009).

2. Metal Mediated Inhibition Studies

Quinolinyl sulfonamides, which are structurally similar to N-(morpholin-2-ylmethyl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP) in various studies. These compounds exhibit different inhibitory potencies depending on the metal ion present in the enzyme, highlighting their potential in biochemical research (Huang et al., 2006).

3. Molecular Conformation and Chemical Shift Studies

Research has been conducted on the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, which are closely related to N-(morpholin-2-ylmethyl)methanesulfonamide. These studies provide insights into the structural and electronic properties of these compounds (Karabacak et al., 2010).

4. Antimicrobial Activity

The compound 4-(Phenylsulfonyl) morpholine, part of the same class as N-(morpholin-2-ylmethyl)methanesulfonamide, has been studied for its antimicrobial properties. It demonstrated modulating activity against multidrug-resistant strains of various bacteria and fungi, indicating its potential in the field of antimicrobial research (Oliveira et al., 2015).

5. Synthesis of N-Heterocycles

N-(morpholin-2-ylmethyl)methanesulfonamide-related compounds have been utilized in the synthesis of 6- and 7-membered N-heterocycles. This demonstrates the compound's usefulness in the synthesis of complex organic structures, which is essential in drug discovery and materials science (Matlock et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate various hazards including harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-(morpholin-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-12(9,10)8-5-6-4-7-2-3-11-6/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPJMCQRXUJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CNCCO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)

![Ethyl 4-[3-(prop-2-enoylamino)propanoylamino]piperidine-1-carboxylate](/img/structure/B2640937.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2640942.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide](/img/structure/B2640943.png)

![N-[(4-chlorophenyl)(cyano)methyl]-2-cyclopropyl-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2640945.png)

![2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2640950.png)

![1'-(3-Chloro-2,2-dimethylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2640952.png)